

physical and chemical properties of cellobionic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cellobionic acid*

Cat. No.: *B108432*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Cellobionic Acid**

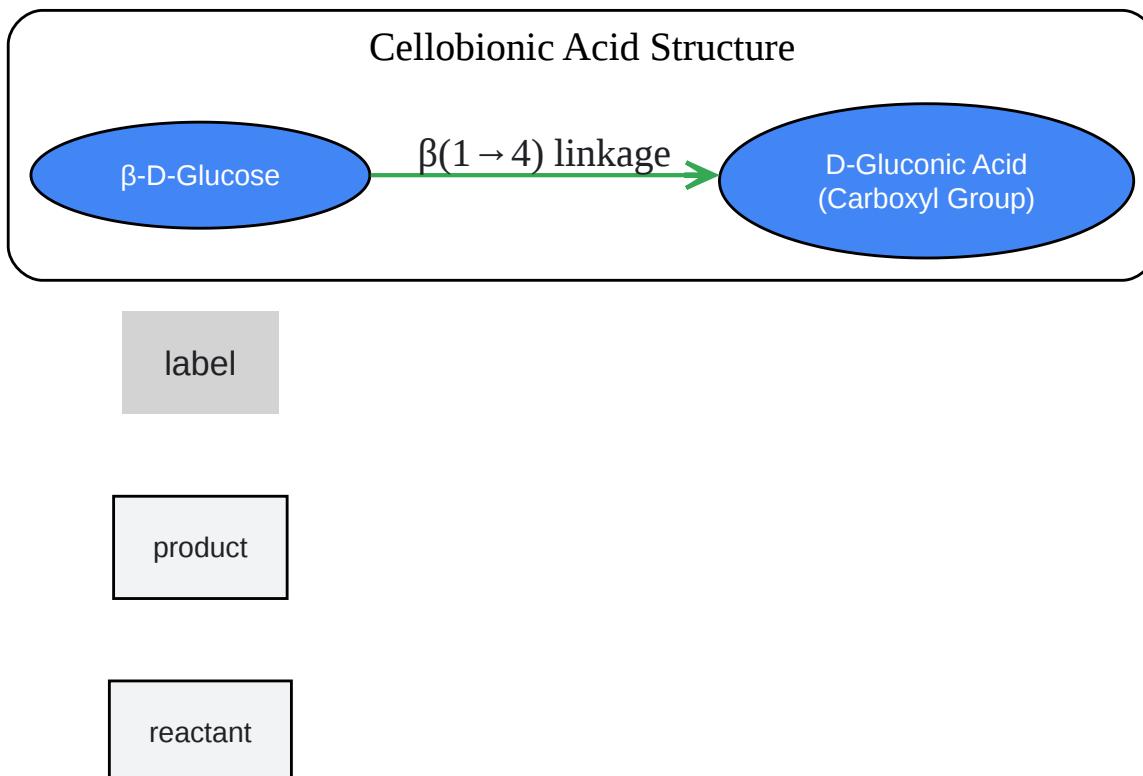
Introduction

Cellobionic acid (CBA), a disaccharide acid with the CAS number 534-41-8, is an oxidized derivative of cellobiose.^{[1][2]} It is composed of a glucose unit linked to a gluconic acid unit via a β -1,4-glycosidic bond.^{[1][3]} As an intermediate in the enzymatic degradation of cellulose, **cellobionic acid** is of significant interest to researchers in biochemistry, materials science, and drug development.^{[1][3]} Its potential applications span from biomass conversion into biofuels to its use in the food, cosmetic, and pharmaceutical industries as a plant-based alternative to lactobionic acid.^{[3][4]} This guide provides a comprehensive overview of its core physical and chemical properties, complete with experimental methodologies and process visualizations.

Physical Properties of Cellobionic Acid

The physical characteristics of **cellobionic acid** are fundamental to its handling, processing, and application in various scientific contexts. While some properties are well-documented, others are based on predictive models.

Table 1: Summary of Quantitative Physical Properties


Property	Value	Source
Molecular Formula	C ₁₂ H ₂₂ O ₁₂	[1][2][3][5]
Molecular Weight	358.30 g/mol	[2][3][5]
Appearance	White crystalline solid / Off-white powder	[1]
Boiling Point	864.7 ± 65.0 °C (Predicted)	[5][6]
Density	1.79 ± 0.1 g/cm ³ (Predicted)	[5][6]
Acidity (pKa)	3.28 ± 0.35 (Predicted)	[4][7]
Solubility	Soluble in water; Slightly soluble in DMSO.	[1][5][6]

Chemical Properties and Reactivity

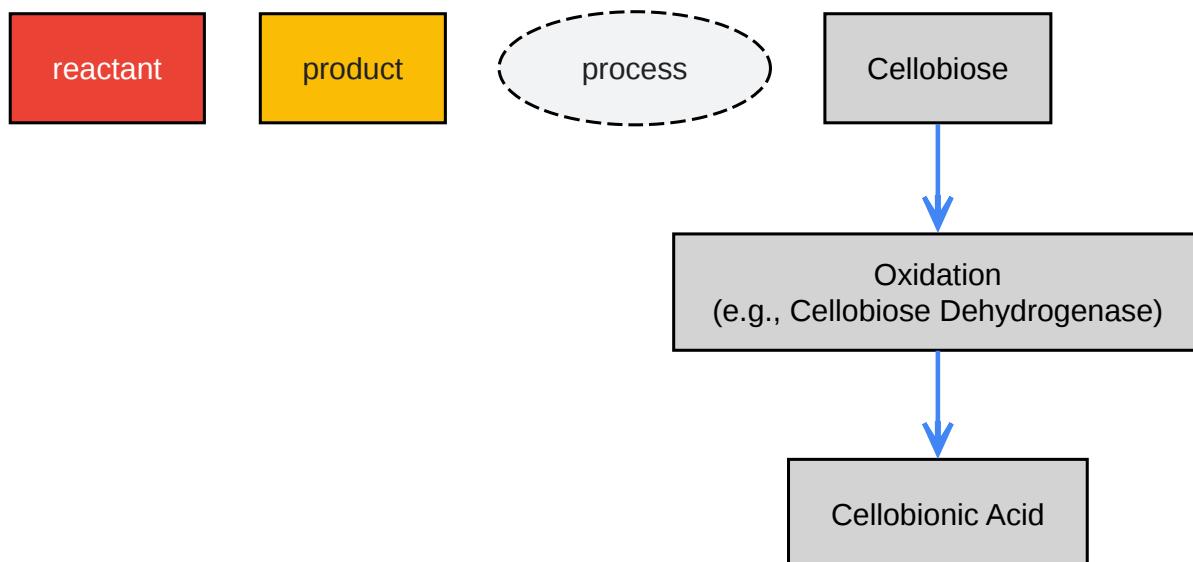
Cellobionic acid's chemical behavior is defined by its structure as a disaccharide carboxylic acid. It is functionally related to cellobiose and is the conjugate acid of a cellobionate.[2][6]

Chemical Structure

The structure consists of a β -D-glucopyranosyl unit linked to the C4 hydroxyl group of D-gluconic acid.[1] The presence of a carboxylic acid group, multiple hydroxyl groups, and a β -glycosidic linkage dictates its reactivity.

[Click to download full resolution via product page](#)

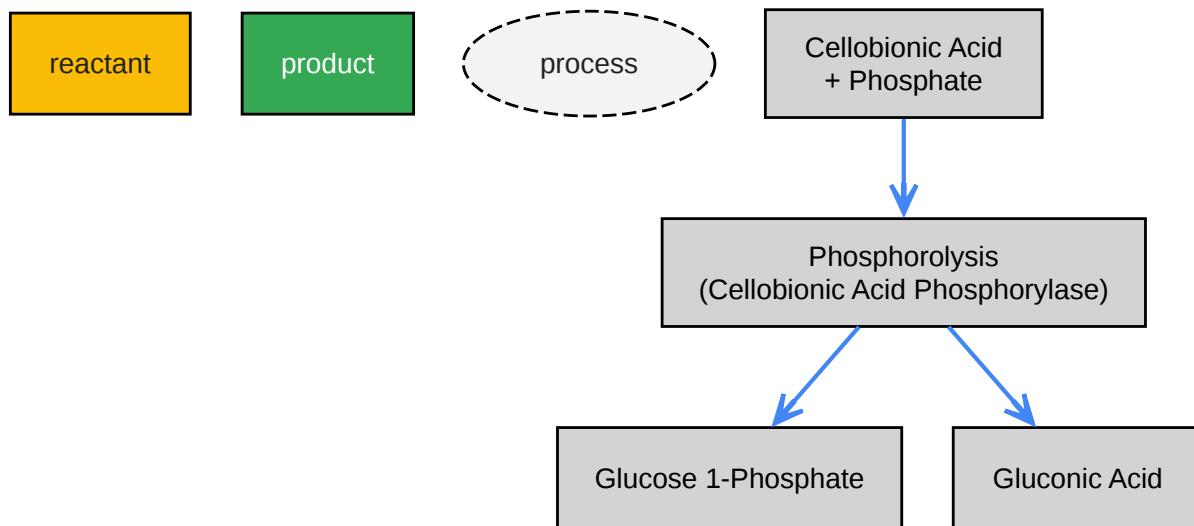
Caption: Logical structure of **Celllobionic Acid**.


Key Chemical Reactions

1. Hydrolysis: The β -1,4-glycosidic bond in **celllobionic acid** can be cleaved through either enzymatic or acid-catalyzed hydrolysis.^{[8][9]} This reaction breaks the molecule into its constituent monomers: glucose and gluconic acid.^[8] Certain enzymes, such as β -glucosidases found in commercial preparations like Novozym 188 and Cellic CTec2, can facilitate this process, although the hydrolysis rate is notably slower compared to that of cellobiose.^[8]

[Click to download full resolution via product page](#)

Caption: Hydrolysis pathway of **Cellobionic Acid**.


2. Oxidation: **Cellobionic acid** is itself a product of oxidation. It is formed through the oxidation of cellobiose, a reaction that can be catalyzed by enzymes like cellobiose dehydrogenase or through chemical methods such as treatment with ozone or electrochemical oxidation.[4][10][11][12] Further oxidation of **cellobionic acid** can occur under specific conditions, leading to the formation of products like glucaric acid.[13]

[Click to download full resolution via product page](#)

Caption: Formation of **Cellobionic Acid** via oxidation.

3. Phosphorolysis: In certain microorganisms, **cellobionic acid** is metabolized through a phosphorolytic pathway. The enzyme **cellobionic acid** phosphorylase (CBAP) catalyzes the reversible phosphorolysis of **cellobionic acid** into α -D-glucose 1-phosphate (G1P) and D-gluconic acid.^{[14][15]} This represents a key metabolic step that connects oxidative cellulose degradation to central pathways like glycolysis and the pentose phosphate pathway.^[15]

[Click to download full resolution via product page](#)

Caption: Metabolic phosphorolysis of **Cellobionic Acid**.

4. Reduction: Electrochemical methods have been employed for the reduction of cellobiose. In a related process, **cellobionic acid**'s precursor, cellobiose, can be cathodically reduced to cellobitol.[11] This suggests the potential for reducing the carbonyl group of the gluconic acid moiety in **cellobionic acid**, although this is a less commonly studied reaction.

Experimental Protocols

The determination of the physicochemical properties of **cellobionic acid** follows standard methodologies for the characterization of organic compounds.[16][17]

Melting Point Determination

Objective: To determine the temperature range over which the solid **cellobionic acid** transitions to a liquid.

Methodology (Capillary Method):

- Sample Preparation: A small amount of dry, crystalline **cellobionic acid** is finely powdered. The powder is packed into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.[17]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or a traditional oil bath setup) alongside a calibrated thermometer.[17]
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
- Note: For compounds like sugars that may decompose upon heating, observations such as charring or discoloration are also noted.[18]

Solubility Assessment

Objective: To qualitatively determine the solubility of **cellobionic acid** in various solvents.

Methodology:

- Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, dimethyl sulfoxide (DMSO), hexane).[19][20]
- Procedure: Approximately 25 mg of solid **cellobionic acid** is added to 0.5 mL of a chosen solvent in a test tube.[16]
- Mixing: The mixture is agitated thoroughly by tapping or stirring to facilitate dissolution.[16]
- Observation: The sample is visually inspected to determine if it is soluble (forms a clear solution), partially soluble (some solid remains), or insoluble (the solid does not dissolve).[20]
- pH Testing for Aqueous Solutions: If the compound dissolves in water, the resulting solution is tested with pH paper. A pH of 4 or lower would be consistent with its identity as a carboxylic acid.[16]

pKa Determination

Objective: To determine the acid dissociation constant (pKa), which quantifies the strength of the carboxylic acid group.

Methodology (Potentiometric Titration):

- Solution Preparation: A precise mass of **cellobionic acid** is dissolved in a known volume of deionized water to create a solution of known concentration.
- Titration Setup: A calibrated pH meter is placed in the solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant (NaOH).
- Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from this curve. It is the pH at the half-equivalence point, where exactly half of the **cellobionic acid** has been neutralized to its conjugate base, cellobionate.

Conclusion

Cellobionic acid is a versatile molecule with well-defined physical and chemical properties rooted in its structure as a disaccharide acid. Its solubility in water, predicted pKa, and specific chemical reactivity—including hydrolysis, oxidation, and phosphorolysis—are critical parameters for its application. For researchers and drug development professionals, a thorough understanding of these properties is essential for harnessing its potential in areas ranging from sustainable chemistry and biofuel production to its development as a functional ingredient in the pharmaceutical and food industries. The provided experimental protocols offer a clear framework for the consistent and accurate characterization of this important biomolecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 534-41-8: Cellobionic acid | CymitQuimica [cymitquimica.com]
- 2. Cellobionic acid | C12H22O12 | CID 6452827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Cellobionic acid | 534-41-8 [smolecule.com]
- 4. Efficient Bio-Oxidation of Cellobiose with Engineered *Gluconobacter oxydans* to Provide Highly Concentrated Cellobionic Acid | MDPI [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. cellobionic acid CAS#: 534-41-8 [chemicalbook.com]
- 7. cellobionic acid | 534-41-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. "Hydrolysis of Cellulose and Glucose Using α -Hydroxysulfonic Acids" by William Brett Barclay [digitalcommons.library.umaine.edu]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolytic Oxidation of Cellobiose Using Catalysts Containing Noble Metals [mdpi.com]
- 14. Crystal Structure and Substrate Recognition of Cellobionic Acid Phosphorylase, Which Plays a Key Role in Oxidative Cellulose Degradation by Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal Structure and Substrate Recognition of Cellobionic Acid Phosphorylase, Which Plays a Key Role in Oxidative Cellulose Degradation by Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. en.uoalfarahidi.edu.iq [en.uoalfarahidi.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Cellobiose - Wikipedia [en.wikipedia.org]
- 19. scribd.com [scribd.com]
- 20. amherst.edu [amherst.edu]
- To cite this document: BenchChem. [physical and chemical properties of cellobionic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b108432#physical-and-chemical-properties-of-cellobionic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com